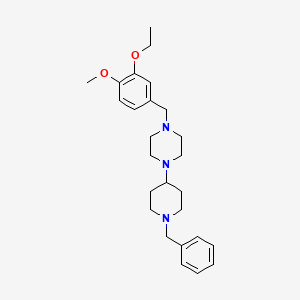![molecular formula C25H25BrN4O2S B11641616 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11641616.png)
5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-{4-[(3-bromophényl)amino]phtalazin-1-yl}-N-tert-butyl-2-méthylbenzènesulfonamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe phtalazinyl, un groupe bromophényl et un groupe benzènesulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-{4-[(3-bromophényl)amino]phtalazin-1-yl}-N-tert-butyl-2-méthylbenzènesulfonamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Une méthode courante implique la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour la formation de liaisons carbone-carbone. Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend adaptée à la synthèse de molécules organiques complexes .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer encore l'efficacité et la possibilité d'adaptation à grande échelle du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-{4-[(3-bromophényl)amino]phtalazin-1-yl}-N-tert-butyl-2-méthylbenzènesulfonamide subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents halogénants (par exemple, le N-bromosuccinimide pour la bromation), les agents oxydants (par exemple, le permanganate de potassium) et les agents réducteurs (par exemple, le borohydrure de sodium). Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de réduction peuvent produire des amines ou des alcools.
Applications De Recherche Scientifique
Le 5-{4-[(3-bromophényl)amino]phtalazin-1-yl}-N-tert-butyl-2-méthylbenzènesulfonamide a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.
Biologie : Investigations sur son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Explorées pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-{4-[(3-bromophényl)amino]phtalazin-1-yl}-N-tert-butyl-2-méthylbenzènesulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La structure du composé lui permet d'interagir avec diverses molécules biologiques, influençant les processus cellulaires et les voies de signalisation .
Mécanisme D'action
The mechanism of action of 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl)benzènesulfonamide : Un dérivé de pyrazoline présentant des caractéristiques structurales et des activités biologiques potentielles similaires.
N-(tert-butyl)-4-(3-bromophényl)phtalazin-1-amine : Un autre composé avec un groupe phtalazinyl et un groupe bromophényl, utilisé dans des applications de recherche similaires.
Unicité
L'unicité du 5-{4-[(3-bromophényl)amino]phtalazin-1-yl}-N-tert-butyl-2-méthylbenzènesulfonamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles biologiques en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C25H25BrN4O2S |
|---|---|
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
5-[4-(3-bromoanilino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H25BrN4O2S/c1-16-12-13-17(14-22(16)33(31,32)30-25(2,3)4)23-20-10-5-6-11-21(20)24(29-28-23)27-19-9-7-8-18(26)15-19/h5-15,30H,1-4H3,(H,27,29) |
Clé InChI |
KCWQULIQADRCIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641533.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641554.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11641572.png)
![9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11641573.png)
![Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11641578.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11641583.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11641585.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11641601.png)
![Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11641603.png)
